1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride
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Overview
Description
1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride is a chemical compound that features a triazole ring attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Dissolving 1-methyl-1H-1,2,4-triazole in a suitable solvent.
- Adding piperazine to the solution.
- Introducing hydrochloric acid to facilitate the formation of the hydrochloride salt.
- Purifying the product through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the piperazine moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce new functional groups to the triazole or piperazine rings.
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine hydrochloride
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
Comparison: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine hydrochloride is unique due to the presence of both the triazole and piperazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C7H14ClN5 |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C7H13N5.ClH/c1-11-7(9-6-10-11)12-4-2-8-3-5-12;/h6,8H,2-5H2,1H3;1H |
InChI Key |
MEOQRQCRNLXIDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)N2CCNCC2.Cl |
Origin of Product |
United States |
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